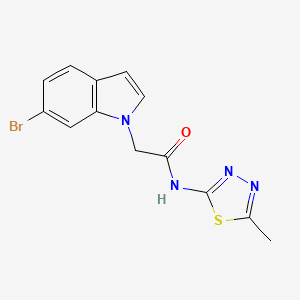
2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H11BrN4OS and its molecular weight is 351.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of indole and thiadiazole, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a brominated indole moiety linked to a thiadiazole group through an acetamide functional group.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance, derivatives containing the 1,3,4-thiadiazole ring have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction through the activation of caspases.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of several thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The results indicated that:
- Caco-2 cells showed a significant reduction in viability (39.8%) when treated with the compound compared to untreated controls (p < 0.001).
- A549 cells exhibited less sensitivity, suggesting a selective response based on the cell type.
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| This compound | Caco-2 | 39.8 | <0.001 |
| This compound | A549 | Not Significant | - |
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. The activation of caspase enzymes (caspases 3, 8, and 9) has been noted in similar compounds within the same class. This suggests that the compound may promote programmed cell death pathways which are often dysregulated in cancer.
Antimicrobial Activity
In addition to its anticancer properties, compounds similar to This compound have also been evaluated for antimicrobial activity. Research indicates that certain thiadiazole derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Study Findings
A comparative study on antimicrobial efficacy revealed:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 32 µg/mL |
| Thiadiazole Derivative B | S. aureus | 16 µg/mL |
These findings indicate that modifications to the thiadiazole structure can enhance antimicrobial potency.
Propriétés
Formule moléculaire |
C13H11BrN4OS |
|---|---|
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
2-(6-bromoindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H11BrN4OS/c1-8-16-17-13(20-8)15-12(19)7-18-5-4-9-2-3-10(14)6-11(9)18/h2-6H,7H2,1H3,(H,15,17,19) |
Clé InChI |
NTMZNIRPVAQZLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















